4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene
Description
4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene (CAS: 56052-43-8) is an organic compound featuring a butene backbone substituted with a 2,3-dimethoxyphenyl group at the fourth carbon and a methyl group at the second carbon. Its molecular weight is 220.27 g/mol, and it has been historically available at 95% purity . Despite being discontinued commercially, it remains of interest in synthetic organic chemistry due to its structural motifs, which are relevant in studying steric and electronic effects in regioselective reactions .
Properties
IUPAC Name |
1,2-dimethoxy-3-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-9-11-6-5-7-12(14-3)13(11)15-4/h5-7H,1,8-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCKJTXBRVGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249684 | |
| Record name | 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-05-7 | |
| Record name | 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethoxy-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(2,3-dimethoxyphenyl)-2-methyl-1-butanone.
Reduction: Formation of 4-(2,3-dimethoxyphenyl)-2-methylbutane.
Substitution: Formation of halogenated derivatives such as 4-(2,3-dimethoxyphenyl)-2-methyl-1-bromo-1-butene.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Mass Spectrometry Comparison
| Compound | M⁺· (m/z) | Key Fragments (m/z, I%) |
|---|---|---|
| (Z)-Isomer (2a) | 296 (12%) | [M-C10H12O]⁺ 267 (7%), [M-C12H15O]⁺ 121 (100%) |
| (E)-Isomer (2b) | 296 (13%) | [M-C2H5]⁺ 267 (5%), [M-C12H15O]⁺ 121 (100%) |
The fragmentation patterns highlight similar stability of the methoxyphenyl-styryl backbone but differ in minor pathways due to stereochemical effects.
Cyclohexene Derivatives with Dimethoxyphenyl Groups
trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 1 and 2, CAS: Not provided) :
- Structural Differences : These compounds incorporate a cyclohexene ring and additional styryl groups, increasing molecular complexity.
- In contrast, this compound lacks reported biological data, suggesting divergent applications.
Steric and Electronic Effects in Acylation Reactions
In N-acylated 1,5-benzodiazepines, the 2,3-dimethoxyphenyl group was introduced to evaluate steric hindrance at the amine moiety . Despite expectations, neither the methoxy groups nor the size of acylating agents (e.g., crotonyl chloride) significantly altered regioselectivity. This contrasts with smaller analogs like 2-phenyl-substituted benzodiazepines, where steric effects were more pronounced. For this compound, the methoxy groups may similarly impose steric constraints in synthetic applications, though direct comparisons require further study.
Biological Activity
4-(2,3-Dimethoxyphenyl)-2-methyl-1-butene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a butene chain substituted with a dimethoxyphenyl group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical applications.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 40 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation.
The mechanism of action of this compound involves interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to the inhibition of tumor growth and microbial activity.
Study on Anticancer Activity
In a study examining the anticancer properties of various derivatives, it was found that the presence of specific functional groups significantly influenced biological activity. The results indicated that compounds with additional hydroxyl groups exhibited enhanced efficacy against cancer cell lines compared to their parent compounds .
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of several compounds, including this compound. The findings highlighted its superior activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Antidepressant effects | Similar structure but different functional groups |
| 4-Bromo-2,5-dimethoxyphenethylamine | Hallucinogenic properties | Different biological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
